molecular formula C6H5BF2O3 B3046386 (2,3-Difluoro-6-hydroxyphenyl)boronic acid CAS No. 1238196-62-7

(2,3-Difluoro-6-hydroxyphenyl)boronic acid

Cat. No.: B3046386
CAS No.: 1238196-62-7
M. Wt: 173.91 g/mol
InChI Key: KOWZIVQZEGPNSW-UHFFFAOYSA-N
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Description

(2,3-Difluoro-6-hydroxyphenyl)boronic acid is an organoboron compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of (2,3-Difluoro-6-hydroxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the SM coupling reaction, which is a key method for forming carbon–carbon bonds . The compound, as an organoboron reagent, plays a crucial role in this process . The downstream effects include the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Pharmacokinetics

It’s known that the compound is stable and readily prepared . It’s also worth noting that the compound forms a trimer in solution , which could potentially impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new bonds at stereogenic centres . This leads to the creation of a broad array of diverse molecules with high enantioselectivity . The compound’s action thus has significant implications for asymmetric synthesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it’s recommended that the compound be stored under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and efficacy could be affected by factors such as temperature and the presence of oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluoro-6-hydroxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 2,3-difluoro-6-hydroxyphenyl halide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2,3-Difluoro-6-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Suzuki–Miyaura Coupling: Biaryl compounds.

    Oxidation: Quinone derivatives.

    Substitution: Substituted phenylboronic acids.

Scientific Research Applications

(2,3-Difluoro-6-hydroxyphenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

(2,3-Difluoro-6-hydroxyphenyl)boronic acid can be compared with other boronic acids, such as:

    Phenylboronic Acid: Lacks the fluorine and hydroxyl substituents, making it less reactive in certain contexts.

    2,6-Difluorophenylboronic Acid: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.

    3-Hydroxyphenylboronic Acid: Contains a hydroxyl group but lacks the fluorine atoms, resulting in different chemical properties.

The presence of both fluorine and hydroxyl groups in this compound imparts unique reactivity and selectivity, making it a versatile compound in various chemical transformations.

Properties

IUPAC Name

(2,3-difluoro-6-hydroxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWZIVQZEGPNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402538
Record name (2,3-difluoro-6-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238196-62-7
Record name (2,3-difluoro-6-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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